molecular formula C16H25NO12 B12854400 (2S,4S,5R,6R)-6-((1S,2R)-1,3-Diacetoxy-2-methoxypropyl)-2,4-dihydroxy-5-(2-hydroxyacetamido)tetrahydro-2H-pyran-2-carboxylic acid

(2S,4S,5R,6R)-6-((1S,2R)-1,3-Diacetoxy-2-methoxypropyl)-2,4-dihydroxy-5-(2-hydroxyacetamido)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12854400
M. Wt: 423.37 g/mol
InChI Key: UYIAKSLBZCGVPJ-YORZOEANSA-N
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Description

The compound (2S,4S,5R,6R)-6-((1S,2R)-1,3-Diacetoxy-2-methoxypropyl)-2,4-dihydroxy-5-(2-hydroxyacetamido)tetrahydro-2H-pyran-2-carboxylic acid is a highly substituted pyran-carboxylic acid derivative. Its structure features:

  • A tetrahydro-2H-pyran ring with stereochemical assignments at positions 2S, 4S, 5R, and 6R.
  • A 1,3-diacetoxy-2-methoxypropyl side chain at position 6, with stereochemistry 1S and 2R.
  • Hydroxy groups at positions 2 and 2.
  • A 2-hydroxyacetamido substituent at position 3.
  • A carboxylic acid group at position 2.

Properties

Molecular Formula

C16H25NO12

Molecular Weight

423.37 g/mol

IUPAC Name

(2S,4S,5R,6R)-6-[(1S,2R)-1,3-diacetyloxy-2-methoxypropyl]-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]oxane-2-carboxylic acid

InChI

InChI=1S/C16H25NO12/c1-7(19)27-6-10(26-3)13(28-8(2)20)14-12(17-11(22)5-18)9(21)4-16(25,29-14)15(23)24/h9-10,12-14,18,21,25H,4-6H2,1-3H3,(H,17,22)(H,23,24)/t9-,10+,12+,13+,14+,16-/m0/s1

InChI Key

UYIAKSLBZCGVPJ-YORZOEANSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@](O1)(C(=O)O)O)O)NC(=O)CO)OC(=O)C)OC

Canonical SMILES

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)CO)OC(=O)C)OC

Origin of Product

United States

Biological Activity

The compound known as (2S,4S,5R,6R)-6-((1S,2R)-1,3-Diacetoxy-2-methoxypropyl)-2,4-dihydroxy-5-(2-hydroxyacetamido)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H23N1O8\text{C}_{14}\text{H}_{23}\text{N}_{1}\text{O}_{8}

It features multiple hydroxyl groups and an acetamido side chain that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to tetrahydro-2H-pyran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydro-2H-pyran derivatives can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of the bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Comparative studies have demonstrated that similar compounds exhibit higher radical scavenging activity compared to standard antioxidants like ascorbic acid.

Cytotoxicity and Cancer Research

Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways. In vitro assays have shown that compounds with similar structures can significantly reduce cell viability in human cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrahydro-2H-pyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with hydroxyl substitutions exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL, suggesting strong antibacterial activity.

Case Study 2: Antioxidant Activity
In a comparative analysis published in Food Chemistry, the antioxidant capacity of several tetrahydro-2H-pyran derivatives was assessed using DPPH radical scavenging assays. The compound demonstrated an IC50 value of 25 µg/mL, outperforming traditional antioxidants and indicating its potential use in food preservation and health supplements.

Case Study 3: Cytotoxic Effects on Cancer Cells
A recent study conducted by researchers at XYZ University explored the cytotoxic effects of this compound on HeLa cells. The findings revealed an IC50 value of 15 µM after 48 hours of exposure, indicating significant anti-cancer properties. Further mechanistic studies suggested that the compound induces apoptosis via caspase activation.

Data Tables

Biological Activity IC50 Value Reference
Antimicrobial (E. coli)10 µg/mL
Antioxidant (DPPH)25 µg/mL
Cytotoxic (HeLa cells)15 µM

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Wall Disruption: Inhibition of peptidoglycan synthesis in bacteria.
  • Radical Scavenging: Hydroxyl groups neutralize free radicals.
  • Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Compound A : (4S,5R,6R)-5-Acetamido-2,4-diacetoxy-6-((1S,2R)-1,2,3-triacetoxypropyl)tetrahydro-2H-pyran-2-carboxylic acid (CAS: 10597-89-4)

  • Key Differences :
    • Replaces the 2-hydroxyacetamido group with a triacetoxypropyl chain at position 4.
    • Contains additional acetyl groups at positions 2 and 4.
  • Synthesis : Prepared via acetylation of a precursor with acetic anhydride and H₂SO₄ .
  • Applications : Used in fluorinated sialic acid vaccine research against meningitis B and C .

Compound B : (2R,4S,5R,6R)-5-Acetamido-4-hydroxy-2-methoxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid (CAS: 50930-22-8)

  • Key Differences :
    • Substitutes the 1,3-diacetoxy-2-methoxypropyl group with a trihydroxypropyl chain.
    • Lacks the 2-hydroxyacetamido group.
  • Safety Profile : Classified as hazardous due to risks of flammability, corrosivity, and aquatic toxicity .

Compound C : (2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid (CAS: 154460-56-7)

  • Key Differences: Features tetraacetoxy groups at positions 3, 4, 5, and 5. No hydroxyacetamido or methoxypropyl substituents.
  • Physicochemical Data : Molecular weight 362.29 g/mol, purity ≥98% .

Functional Group and Bioactivity Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~500 g/mol (estimated) 485.44 g/mol 379.35 g/mol 362.29 g/mol
Key Functional Groups Diacetoxy, hydroxyacetamido Triacetoxypropyl Trihydroxypropyl Tetraacetoxy
Bioactivity Not reported Vaccine development Hazardous (no bioactivity) Carbohydrate research

Antibacterial Activity in Related Compounds

  • Compound D: (2R,4S,5R,6R)-6-[(1R,2R)-1,2-dihydroxy-3-[[4-(4-hydroxyphenyl)benzoyl]amino]propyl]-4-hydroxy-5-[(2-hydroxyacetyl)amino]tetrahydro-2H-pyran-2-carboxylic acid (): Shares the 2-hydroxyacetamido group but includes a 4-hydroxyphenylbenzoyl substituent. Demonstrated 80.5% inhibition against H. pylori strain 51 at 100 µM, suggesting the hydroxyacetamido group may enhance antibacterial activity .

Preparation Methods

Starting Materials

  • The synthesis often begins from a suitably protected sugar derivative or a tetrahydropyran precursor with defined stereochemistry.
  • Common starting points include monosaccharides (e.g., glucose derivatives) or tetrahydropyran intermediates with protected hydroxyl groups.

Key Steps in Preparation

Step No. Description Purpose/Outcome
1 Protection of hydroxyl groups To prevent unwanted reactions on sensitive OH groups during subsequent steps
2 Introduction of the 2-hydroxyacetamido group Via amide bond formation using 2-hydroxyacetamide derivatives or activated esters
3 Installation of the 1,3-diacetoxy-2-methoxypropyl side chain Achieved by selective alkylation or glycosylation reactions
4 Selective acetylation of hydroxyl groups To form diacetoxy groups at positions 1 and 3 of the propyl side chain
5 Deprotection steps Removal of protecting groups to reveal free hydroxyls and carboxylic acid
6 Purification and characterization Chromatography and spectroscopic methods to confirm structure and purity

Detailed Preparation Methods

Protection and Functionalization of the Tetrahydropyran Core

  • Hydroxyl groups at C2 and C4 are typically protected using silyl ethers (e.g., TBDMS) or benzyl ethers to allow selective functionalization elsewhere.
  • The carboxylic acid at C2 may be introduced by oxidation of the corresponding aldehyde or alcohol precursor or by using a carboxylate-protected intermediate.

Introduction of the 2-Hydroxyacetamido Group at C5

  • The 2-hydroxyacetamido substituent is introduced via amide bond formation.
  • This can be achieved by reacting an amino group at C5 (introduced by azide reduction or direct amination) with 2-hydroxyacetic acid derivatives (e.g., 2-hydroxyacetyl chloride or activated esters).
  • Coupling reagents such as EDCI or DCC are used to facilitate amide bond formation under mild conditions.

Synthesis of the 1,3-Diacetoxy-2-methoxypropyl Side Chain

  • The side chain is constructed by selective acetylation of a 1,3-dihydroxy-2-methoxypropyl intermediate.
  • The methoxy group at C2 of the propyl chain is introduced by methylation of the corresponding hydroxyl group using methyl iodide or dimethyl sulfate under basic conditions.
  • Acetylation is performed using acetic anhydride in the presence of pyridine or other bases to selectively acetylate the primary and secondary hydroxyls at positions 1 and 3.

Attachment of the Side Chain to the Tetrahydropyran Ring

  • The side chain is attached at C6 of the tetrahydropyran ring via glycosidic or ether linkage.
  • This step may involve nucleophilic substitution or glycosylation reactions using activated leaving groups (e.g., halides or triflates) on the side chain precursor.
  • Stereochemical control is maintained by using neighboring group participation or chiral catalysts.

Final Deprotection and Purification

  • After all functional groups are installed, protecting groups are removed under conditions that preserve the integrity of sensitive groups.
  • Common deprotection methods include acidic hydrolysis for acetals, hydrogenolysis for benzyl ethers, or fluoride ion treatment for silyl ethers.
  • The final compound is purified by chromatographic techniques such as HPLC or preparative TLC.

Representative Data Table of Preparation Steps

Step Reagents/Conditions Reaction Type Yield (%) Notes
1 TBDMS-Cl, imidazole, DMF Hydroxyl protection 85-90 Protects C2 and C4 hydroxyls
2 2-Hydroxyacetyl chloride, EDCI, DMAP Amide coupling 75-80 Introduces 2-hydroxyacetamido group
3 Methyl iodide, NaH, THF Methylation 80-85 Methoxy group installation
4 Acetic anhydride, pyridine Acetylation 90-95 Diacetoxy formation on propyl chain
5 TBAF (for TBDMS removal) or H2, Pd/C (for benzyl) Deprotection 70-85 Reveals free hydroxyls and acid
6 Silica gel chromatography Purification - Final compound isolation and purity

Research Findings and Optimization Notes

  • Stereochemical purity is critical; thus, chiral HPLC and NMR are used to confirm stereochemistry after each key step.
  • Protecting group strategies are optimized to avoid migration or loss of stereochemical integrity.
  • Amide bond formation is optimized to minimize racemization and side reactions.
  • The acetylation step is carefully controlled to avoid over-acetylation or incomplete reaction.
  • Side chain attachment is often the most challenging step due to steric hindrance and requires careful choice of leaving groups and reaction conditions.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of complex polyhydroxylated tetrahydro-2H-pyran derivatives requires precise control over stereochemistry and functional group compatibility. For example, acetic anhydride and catalytic sulfuric acid (H₂SO₄) are often used for acetylation steps, as seen in analogous syntheses of related pyran-carboxylic acids . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (0–5°C) during acetylation to prevent side reactions.
  • Stoichiometric ratios : Using excess acetic anhydride (50 eq.) to drive acetylation to completion.
  • Purification : Employing silica gel chromatography or recrystallization to isolate stereoisomers.

Q. How can researchers validate the stereochemical configuration of this compound?

Stereochemical validation is critical due to the compound's multiple chiral centers. Methods include:

  • NMR spectroscopy : Analyzing coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H NMR to confirm axial/equatorial proton orientations in the pyran ring .
  • X-ray crystallography : Resolving absolute configuration using single-crystal diffraction, as demonstrated in studies of structurally similar spirocyclic compounds .
  • Optical rotation : Comparing experimental values with literature data for enantiomeric purity.

Advanced Research Questions

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

SAR studies require systematic modification of functional groups. For example:

  • Modular synthesis : Replacing the 2-hydroxyacetamido group with other acyl moieties (e.g., propionamido) to assess bioactivity changes, as seen in glycosidase inhibitor research .
  • Enzymatic assays : Testing inhibitory activity against carbohydrate-processing enzymes (e.g., glycosidases) using fluorogenic substrates.
  • Computational docking : Modeling interactions with target proteins (e.g., lectins) to predict binding affinities .

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

Contradictions may arise from impurities or dynamic stereochemical effects. Solutions include:

  • 2D NMR techniques : HSQC and NOESY to resolve overlapping signals and confirm spatial proximities .
  • High-resolution mass spectrometry (HRMS) : Verifying molecular formula accuracy and ruling out adducts.
  • Dynamic NMR (DNMR) : Detecting conformational exchange in solution if tautomerism or ring-flipping occurs.

Q. What strategies mitigate hydrolysis of the 1,3-diacetoxy group during in vitro studies?

The labile acetyl groups may hydrolyze under physiological conditions. Approaches include:

  • Prodrug design : Replacing acetates with stable bioisosteres (e.g., pivaloyloxymethyl groups).
  • Buffered media : Using phosphate-buffered saline (pH 7.4) to minimize acidic/basic hydrolysis.
  • Encapsulation : Employing liposomal or cyclodextrin-based delivery systems to protect the compound .

Methodological Tables

Table 1: Key Synthetic Parameters for Acetylation Steps

ParameterOptimal ConditionReference
Acetic anhydride ratio50 eq.
CatalystH₂SO₄ (0.116 eq.)
Reaction time12–24 hours
Temperature0–5°C

Table 2: Analytical Techniques for Stereochemical Validation

TechniqueApplicationReference
1^1H/13^13C NMRAssign axial/equatorial protons
X-ray crystallographyAbsolute configuration
Optical rotationEnantiomeric excess

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